2-[2-(Diethylamino)ethyl]-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one
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Overview
Description
2-[2-(Diethylamino)ethyl]-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one is a heterocyclic compound that belongs to the pyrano[2,3-c]pyrazole family. This compound is known for its unique structural features and potential pharmacological activities, including analgesic and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Diethylamino)ethyl]-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one typically involves the condensation of appropriate pyrazole derivatives with diethylaminoethyl groups under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Diethylamino)ethyl]-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives with altered pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing or diminishing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve desired outcomes .
Major Products Formed
The major products formed from these reactions include various substituted and oxidized derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its analgesic and anti-inflammatory properties, making it a candidate for pain management and anti-inflammatory therapies.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Diethylamino)ethyl]-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit certain enzymes or bind to receptors, leading to its observed pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
- 1,3,4-Trimethylpyrano[2,3-c]pyrazol-6(1H)-one
- 2,3,4-Trimethylpyrano[2,3-c]pyrazol-6(2H)-one
- 1-Substituted 1,6-dihydro-4-methyl-6-oxopyrano[2,3-c]pyrazole-3-acetic acids
Uniqueness
2-[2-(Diethylamino)ethyl]-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one stands out due to its specific diethylaminoethyl substitution, which imparts unique pharmacological properties. This substitution enhances its analgesic and anti-inflammatory activities compared to other similar compounds .
Properties
CAS No. |
88550-10-1 |
---|---|
Molecular Formula |
C14H21N3O2 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethyl]-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C14H21N3O2/c1-5-16(6-2)7-8-17-11(4)13-10(3)9-12(18)19-14(13)15-17/h9H,5-8H2,1-4H3 |
InChI Key |
WHYZLCKFCSGDRF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(=C2C(=CC(=O)OC2=N1)C)C |
Origin of Product |
United States |
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